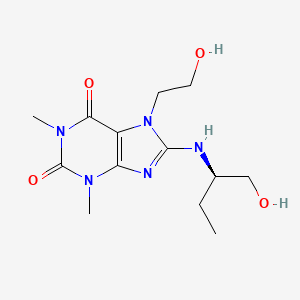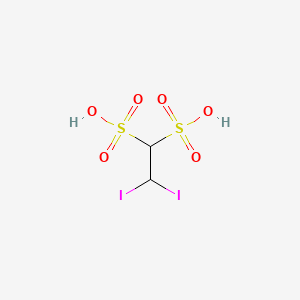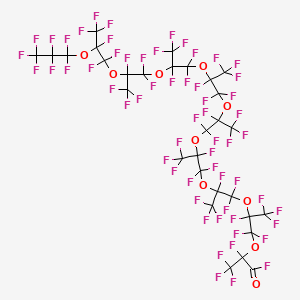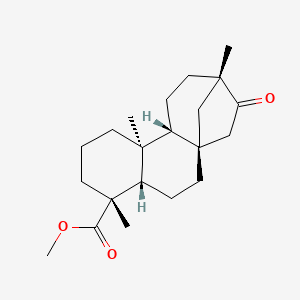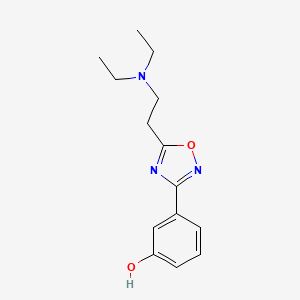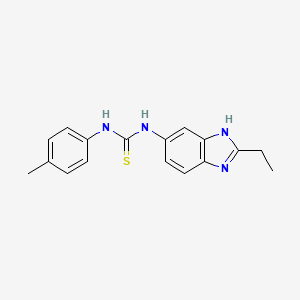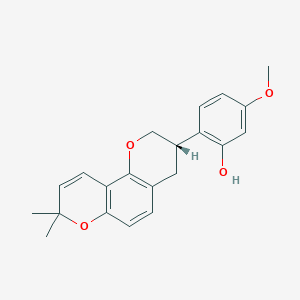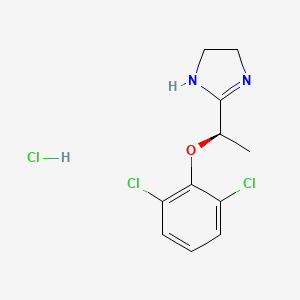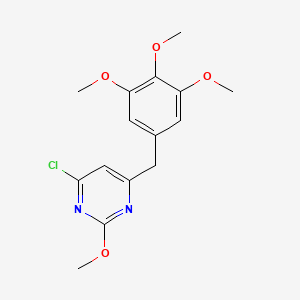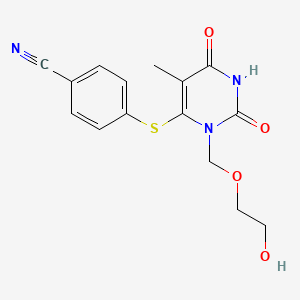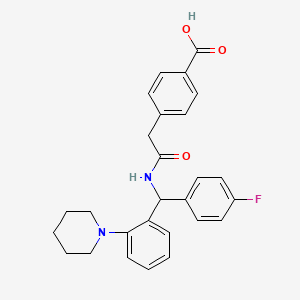
4-((alpha-(4-Fluorophenyl)-2-piperidinobenzyl)aminocarbonylmethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((alpha-(4-Fluorophenyl)-2-piperidinobenzyl)aminocarbonylmethyl)benzoic acid is a complex organic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorophenyl group, a piperidine ring, and a benzoic acid moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((alpha-(4-Fluorophenyl)-2-piperidinobenzyl)aminocarbonylmethyl)benzoic acid involves several steps:
Formation of 2-(4-Fluorophenyl)ethylamine: This is achieved by reacting 4-fluorobenzaldehyde with ethylamine.
Reaction with Formaldehyde: The resulting amine is then reacted with formaldehyde to form the intermediate compound.
Coupling with Benzoic Acid Derivative: The intermediate is further reacted with a benzoic acid derivative under specific conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-((alpha-(4-Fluorophenyl)-2-piperidinobenzyl)aminocarbonylmethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential in biological studies, particularly in understanding enzyme interactions and protein binding.
Medicine: Research has indicated its potential therapeutic applications in treating diseases such as cancer, inflammation, and metabolic disorders.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-((alpha-(4-Fluorophenyl)-2-piperidinobenzyl)aminocarbonylmethyl)benzoic acid involves the inhibition of specific enzymes and pathways involved in disease development and progression. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. This inhibition can lead to changes in gene expression patterns, ultimately affecting cellular processes and disease outcomes.
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorophenyl)benzoic acid: A simpler analog with similar structural features but lacking the piperidine ring.
4-({[2-(4-Fluorophenyl)ethyl]amino}methyl)benzoic acid: Another related compound with a similar core structure but different substituents.
Uniqueness
What sets 4-((alpha-(4-Fluorophenyl)-2-piperidinobenzyl)aminocarbonylmethyl)benzoic acid apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the piperidine ring and the fluorophenyl group enhances its binding affinity to target proteins and enzymes, making it a valuable compound for both research and therapeutic applications.
Properties
CAS No. |
89573-05-7 |
|---|---|
Molecular Formula |
C27H27FN2O3 |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
4-[2-[[(4-fluorophenyl)-(2-piperidin-1-ylphenyl)methyl]amino]-2-oxoethyl]benzoic acid |
InChI |
InChI=1S/C27H27FN2O3/c28-22-14-12-20(13-15-22)26(23-6-2-3-7-24(23)30-16-4-1-5-17-30)29-25(31)18-19-8-10-21(11-9-19)27(32)33/h2-3,6-15,26H,1,4-5,16-18H2,(H,29,31)(H,32,33) |
InChI Key |
HQAZNMFXFCFARA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC=C2C(C3=CC=C(C=C3)F)NC(=O)CC4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


